molecular formula C12H12BrN3O2 B2856295 5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide CAS No. 2034442-85-6

5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide

Cat. No. B2856295
CAS RN: 2034442-85-6
M. Wt: 310.151
InChI Key: KFJLFFBMXDEVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide consists of a five-membered isoxazole ring, which contains one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The compound’s core structure, featuring an oxazole ring, is a common motif in many pharmaceutical agents due to its versatility and biological relevance . Its presence in a compound can significantly impact the pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug development. Specifically, the bromo and nicotinamide groups could potentially be leveraged for creating new molecules with enhanced drug-like properties.

Antimicrobial Agents

Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial properties . The structural features of 5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide suggest potential utility in the design of novel antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Anti-inflammatory Applications

Compounds containing the oxazole ring have shown anti-inflammatory effects in various studies . The subject compound could be investigated for its efficacy in reducing inflammation, potentially leading to new treatments for chronic inflammatory diseases.

Antitumor Activity

The brominated nicotinamide moiety of the compound could be explored for antitumor applications. Brominated compounds are often used in medicinal chemistry for their potential to interact with various biological targets, including those relevant to cancer therapy .

Neurological Disorders

Given the importance of nicotinamide in neuroprotection and the role of oxazole derivatives in neurological research, this compound may have applications in the study of neurodegenerative diseases or as a lead compound for developing neuroprotective drugs .

Synthetic Chemistry

The compound’s structure provides opportunities for further chemical modifications, which can be useful in synthetic organic chemistry. For instance, the bromo group can act as a handle for cross-coupling reactions, allowing for the synthesis of a wide array of derivatives with potential applications across different fields of chemistry .

Future Directions

Isoxazole derivatives, such as 5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c13-11-4-10(6-14-7-11)12(17)15-3-1-2-9-5-16-18-8-9/h4-8H,1-3H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLFFBMXDEVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-(isoxazol-4-yl)propyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.